![molecular formula C11H21N B2381704 Spiro[5.5]undecan-3-amine CAS No. 3643-22-9](/img/structure/B2381704.png)

Spiro[5.5]undecan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

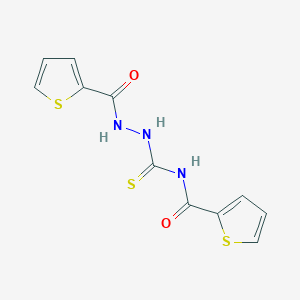

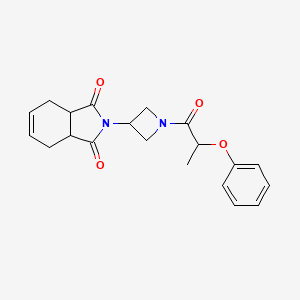

Spiro[5.5]undecan-3-amine is a chemical compound with the molecular formula C11H21N . It has an average mass of 167.291 Da and a monoisotopic mass of 167.167404 Da .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in the literature . These derivatives contain S and O heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique spirocyclic configuration . This structure is chiral due to the helicity of the spirane skeleton .科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Novel Scaffolds for Drug Discovery Spiro[5.5]undecan-3-amine's synthesis is inspired by bioactive natural products such as histrionicotoxins. Researchers have developed robust syntheses of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, using ring-closing metathesis (RCM) as a key step. These scaffolds, containing amino groups, serve as building blocks for lead generation libraries through amide formation or reductive amination procedures (Jenkins et al., 2009).

Chiral Separation and Configuration Determination Chiral spirocyclic compounds, including variations of spiro[5.5]undecane, have garnered attention for their potential applications in the pharmaceutical industry. They are used as active ingredients, catalysts, or surface modifiers. For instance, 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane and its derivatives were synthesized and successfully separated into enantiomers. The configurations of these enantiomers were proposed based on specific optical rotation measurements and Lowe's rule (Liang et al., 2008).

Stereochemistry and Crystal Structures The synthesis of spiro[5.5]undecane derivatives, including those with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings, showcases the compound's structural versatility. Detailed stereochemical investigations and crystallographic characterizations have been conducted to understand the structural nuances of these derivatives (Mihis et al., 2012).

Applications in Material Science and Chemistry

Thermal Degradation Study in Intumescent Polymers Spiro[5.5]undecane derivatives have been used in the study of intumescent polymers. Specifically, the thermal degradation study of polymers containing the spirophosphorus moiety in the backbone revealed insights into the release of gases and the formation of various aromatic compounds upon degradation. This research contributes to understanding the behavior of such materials under high temperatures (Sivasamy et al., 2010).

Synthesis and Evaluation of Copolymers Spiro[5.5]undecane derivatives have been used in the synthesis of copolymers, examining the volume changes during cationic crosslinking. The study on spiro orthocarbonate (SOC) monomers highlights the importance of the SOC moiety in controlling volume shrinkage and expansion during the crosslinking process. Such insights are valuable for the development of materials with specific volumetric properties (Kume et al., 2006).

作用機序

特性

IUPAC Name |

spiro[5.5]undecan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h10H,1-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAERJJQGHJOXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)